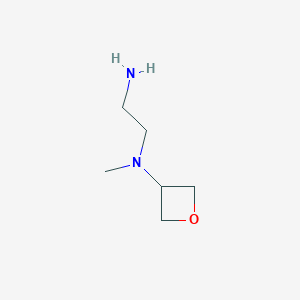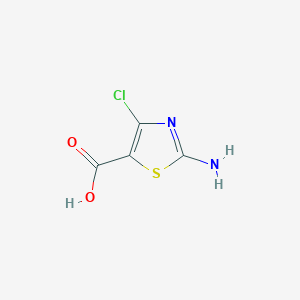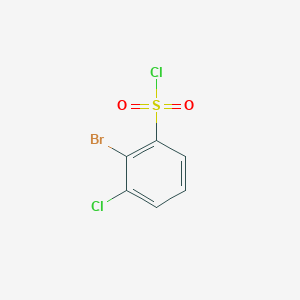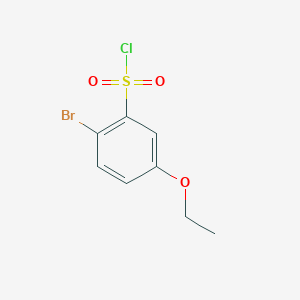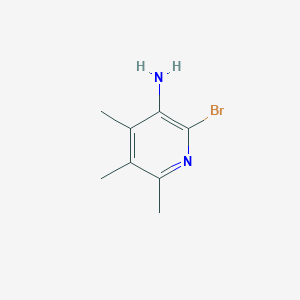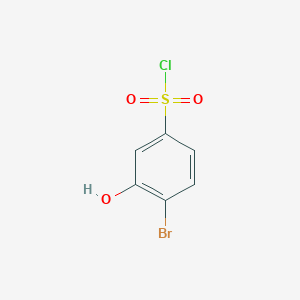
4-Bromo-3-hydroxybenzene-1-sulfonyl chloride
Descripción general
Descripción
4-Bromo-3-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the linear formula BrC6H4SO2Cl . It has a molecular weight of 255.52 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromo group (Br), a hydroxy group (OH), and a sulfonyl chloride group (SO2Cl) attached to it .Aplicaciones Científicas De Investigación
Fluorosulfonylation and Synthesis of Isoxazoles
A study by Leng & Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which demonstrated potential as a tris-electrophile and for the regioselective synthesis of sulfonyl fluoride-containing isoxazoles.
Spectroscopic Analysis and Molecular Studies
Jeyavijayan (2015) conducted a study on P-bromobenzene sulfonyl chloride, exploring its molecular electrostatic potential, NBO, and HOMO-LUMO analysis using FTIR and FT-Raman spectroscopic techniques.
Chromogenic Reagent Development
Meng Shuang (2002) described the synthesis of a chromogenic reagent and its application for spectrophotometric determination of cadmium(II) in wastewater.
Photoreduction Studies
A 1988 study by Wubbels, Snyder, & Coughlin investigated the HCl-catalyzed photoreduction of 4-bromonitrobenzene and its reaction mechanism involving radical intermediates.
Sonication in Chemical Synthesis
Abimannan, Selvaraj, & Rajendran (2015) researched the effects of sonication on the reaction of 4-bromo-1-methylbenzene with sodium sulfide, highlighting enhancements in reaction rate and efficiency.
Gas-Phase Electron Diffraction and Quantum Chemical Studies
A study by Petrov et al. (2009) focused on the structure of 4-nitrobenzene sulfonyl chloride, combining gas-phase electron diffraction and quantum chemical methods.
Vibrational Spectroscopic and Molecular Studies
Nagarajan & Krishnakumar (2018) performed a vibrational spectroscopic study of 4-Cyano-2-methoxybenzenesulfonyl Chloride, focusing on its molecular properties.
Hydrolysis and Reactivity Studies
Cevasco, Piątek, & Thea (2011) explored the hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides, examining the independence of reactivity from pH.
Radical Bromination in Organic Chemistry
Quartara et al. (2006) studied the solvent dependent radical bromination of aromatic sulfonyl chlorides, focusing on the process's yield and reproducibility.
Capillary Zone Electrophoresis in Analytical Chemistry
A 1994 study by Zhang & Warner investigated the separation of sulfonated calixarenes and 4-hydroxybenzene sulfonate using capillary zone electrophoresis.
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Bromo-3-hydroxybenzene-1-sulfonyl chloride is an important organic intermediate that has been increasingly used in the synthesis of various bioactive compounds . It has been used in the synthesis of antagonists for angiotensin II AT1/AT2 receptors and endothelin receptors . These receptors play crucial roles in regulating blood pressure and cardiovascular function.
Mode of Action
The compound is likely to undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Given its use in the synthesis of angiotensin ii at1/at2 receptor antagonists and endothelin receptor antagonists , it can be inferred that it may influence the renin-angiotensin system and endothelin signaling pathways.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, it is soluble in chloroform and DMSO, and decomposes in water . It is also sensitive to moisture .
Análisis Bioquímico
Biochemical Properties
4-Bromo-3-hydroxybenzene-1-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as an activating agent in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides. This compound interacts with enzymes such as nucleases and ligases, facilitating the cleavage and ligation of nucleic acids. Additionally, it can form covalent bonds with amines, making it useful in the protection of amine groups during peptide synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways. For instance, it can inhibit the activity of certain kinases, leading to alterations in phosphorylation states and subsequent changes in gene expression. This compound can also affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable sulfonamide bonds. This modification can result in enzyme inhibition or activation, depending on the specific target. Additionally, the bromine atom can participate in halogen bonding interactions, further influencing the compound’s binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of 4-bromo-3-hydroxybenzenesulfonic acid. This degradation product may have different biochemical properties and effects on cellular function. Long-term studies have shown that the compound can cause sustained inhibition of certain enzymes, leading to prolonged changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where a certain concentration of the compound is required to achieve a measurable biological effect. Toxicological studies have highlighted the importance of careful dosage optimization to minimize harmful side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further react with cellular nucleophiles, resulting in the formation of covalent adducts. The compound can also influence metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion transporters, facilitating its uptake into cells. Once inside the cell, the compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments through post-translational modifications or binding to targeting signals. For example, it can be directed to the nucleus by binding to nuclear localization signals on proteins. Its localization can affect its activity and function, as it may interact with different sets of biomolecules in various cellular compartments .
Propiedades
IUPAC Name |
4-bromo-3-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDJJMXGNZPDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


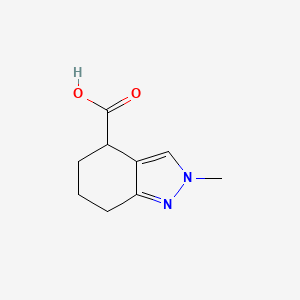
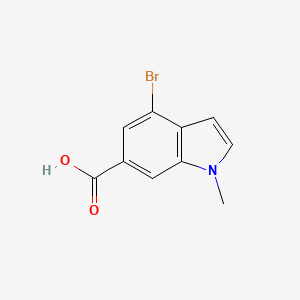
![3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine](/img/structure/B1380796.png)
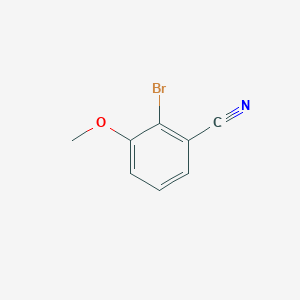
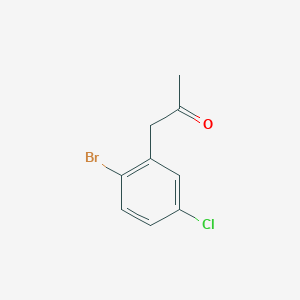
![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)
